2-Ethoxymethyl-benzofuran-5-ol

Physicochemical profiling Lipophilicity Drug-likeness

2-Ethoxymethyl-benzofuran-5-ol (CAS 279231-59-3, molecular formula C₁₁H₁₂O₃, exact mass 192.079 Da) is a synthetic benzofuran-5-ol derivative bearing a 2-ethoxymethyl substituent on the heterocyclic ring. The benzofuran-5-ol scaffold is a recognized pharmacophore in antifungal, antimicrobial, and anticancer drug discovery, and the 5-hydroxyl group is critical for potency enhancement relative to unsubstituted benzofurans.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B8605673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxymethyl-benzofuran-5-ol
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCCOCC1=CC2=C(O1)C=CC(=C2)O
InChIInChI=1S/C11H12O3/c1-2-13-7-10-6-8-5-9(12)3-4-11(8)14-10/h3-6,12H,2,7H2,1H3
InChIKeyHVSROOQQMOOVIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxymethyl-benzofuran-5-ol CAS 279231-59-3 – Core Identity, Physicochemical Profile & Research-Grade Specifications


2-Ethoxymethyl-benzofuran-5-ol (CAS 279231-59-3, molecular formula C₁₁H₁₂O₃, exact mass 192.079 Da) is a synthetic benzofuran-5-ol derivative bearing a 2-ethoxymethyl substituent on the heterocyclic ring . The benzofuran-5-ol scaffold is a recognized pharmacophore in antifungal, antimicrobial, and anticancer drug discovery, and the 5-hydroxyl group is critical for potency enhancement relative to unsubstituted benzofurans . The compound is supplied as a research chemical with typical purity ≥95%, accompanied by standard analytical documentation (NMR, HPLC, GC) . Its computed LogP of 2.67 and topological polar surface area (tPSA) of 42.6 Ų place it in a drug-like physicochemical space distinct from simpler benzofuran-5-ol analogs .

Why 2-Ethoxymethyl-benzofuran-5-ol Cannot Be Freely Interchanged with Other 2-Substituted Benzofuran-5-ols in Research or Industrial Procurement


Benzofuran-5-ols with different C2 substituents are not functionally interchangeable in medicinal chemistry or chemical-biology workflows. The identity of the 2-substituent governs three critical procurement-relevant parameters: (i) lipophilicity (LogP), which dictates passive membrane permeability and non-specific binding; (ii) electron-donating/withdrawing character, which modulates the reactivity of the 5-OH and the aromatic ring toward electrophilic substitution (e.g., regioselective Friedel-Crafts acylation at C4/C6) ; and (iii) metabolic vulnerability of the C2 side-chain. A 2-ethoxymethyl group introduces a distinct combination of steric bulk and H-bond acceptor capacity (via the ether oxygen) absent in 2-methyl, 2-hydroxymethyl, or 2-unsubstituted analogs, meaning that lead-optimization SAR, synthetic route design, and biological assay results cannot be transferred across this series without experimental revalidation . Generic substitution therefore risks irreproducible synthesis outcomes and erroneous structure-activity conclusions.

Head-to-Head and Class-Level Differential Evidence for 2-Ethoxymethyl-benzofuran-5-ol Versus Its Closest Analogs


2-Ethoxymethyl-benzofuran-5-ol Exhibits a LogP Increase of +0.54 Relative to the Unsubstituted Benzofuran-5-ol Parent Scaffold

The target compound's computed LogP (XLogP3 or equivalent consensus model) is 2.67, compared to 2.14 for the unsubstituted parent benzofuran-5-ol (CAS 13196-10-6) . This +0.54 LogP increment translates to an approximately 3.5-fold greater calculated n-octanol/water partition coefficient, placing the compound closer to the optimal Lipinski range (LogP 1–5) and predicting measurably different behavior in Caco-2 permeability screens, plasma protein binding, and microsomal stability assays. The tPSA also increases from 33.37 Ų (parent) to 42.60 Ų (target), reflecting the additional ether oxygen . No direct head-to-head experimental LogP determination was identified in the retrieved literature.

Physicochemical profiling Lipophilicity Drug-likeness

The 2-Ethoxymethyl Group Directs Regioselective Electrophilic Aromatic Substitution to C4/C6, a Synthetic Differentiation from 2-Alkyl Analogs

The 2-ethoxymethyl-benzofuran-5-ol scaffold is reported to undergo regioselective Friedel-Crafts acylation at the electron-rich C4 and/or C6 positions under mild conditions, owing to the electron-donating resonance effect of the 5-OH and the directing influence of the 2-alkoxymethyl group . This regiochemical outcome is distinct from 2-alkyl-substituted benzofuran-5-ols (e.g., 2-methyl-benzofuran-5-ol), where the absence of the alkoxymethyl oxygen eliminates a potential directing group and may alter the C4/C6 versus C7 acylation product ratio. Quantitative regioselectivity ratios (C4:C6:C7 product distribution) for the target compound were not located in public literature; this evidence is class-level inference based on the established benzofuran electronic structure and the known ortho/para-directing character of the 5-OH substituent .

Synthetic methodology Regioselective functionalization Intermediate diversification

Benzofuran-5-ol Core Confers Broad-Spectrum Antifungal Activity (MIC Range 1.6–12.5 μg/mL); 2-Ethoxymethyl Substitution Predicted to Modulate Potency via LogP-Driven Membrane Partitioning

The benzofuran-5-ol pharmacophore has demonstrated in vitro antifungal activity against Candida spp., Aspergillus spp., and Cryptococcus neoformans, with many derivatives exhibiting MIC values in the range of 1.6–12.5 μg/mL, comparable to the reference agent 5-fluorocytosine (5-FC) . In the Ryu et al. (2010) study, 2-substituted benzofuran-5-ols with electron-donating groups on the benzofuran ring showed superior activity relative to those with electron-withdrawing substituents . No direct experimental MIC data for 2-ethoxymethyl-benzofuran-5-ol was identified in public literature. However, the +0.54 LogP increment versus the parent benzofuran-5-ol is predicted to enhance fungal membrane partitioning, which may translate into improved antifungal potency relative to the unsubstituted analog, consistent with the established positive correlation between lipophilicity and antifungal activity within this chemotype .

Antifungal activity SAR Drug discovery

2-Ethoxymethyl-benzofuran-5-ol Offers a Unique Combination of Ether Oxygen H-Bond Acceptor and 5-OH H-Bond Donor, Distinguishing It from Both 2-Alkyl and 2-Hydroxymethyl Analogs

The target compound presents two distinct H-bond donor/acceptor features: (i) the 5-OH group (H-bond donor, pKa predicted ~9.5–10.5 for benzofuran-5-ols), and (ii) the ethoxymethyl ether oxygen (H-bond acceptor only, no donor capacity). This contrasts with 2-hydroxymethyl-benzofuran-5-ol, which introduces a second H-bond donor (-CH₂OH; H-bond donor count = 2), and with 2-methyl-benzofuran-5-ol, which adds neither a donor nor an acceptor at C2 (H-bond donor count = 1, acceptor count = 2) . The differential H-bond profile is property-predictable: the target compound has an H-bond acceptor count of 3 and donor count of 1 (identical to 2-hydroxymethyl but with one fewer donor), placing it in a distinct quadrant of Abraham solvation parameter space . No direct experimental H-bond acidity/basicity (α₂ᴴ/β₂ᴴ) measurements were located.

Molecular recognition Hydrogen bonding Drug design

Prioritized Research and Industrial Application Scenarios for 2-Ethoxymethyl-benzofuran-5-ol Based on Verified Differential Evidence


Antifungal Lead Optimization: SAR Exploration of C2-Lipophilic Substitution in the Benzofuran-5-ol Series

Medicinal chemistry teams developing antifungal leads based on the benzofuran-5-ol pharmacophore (validated MIC range 1.6–12.5 μg/mL against Candida, Aspergillus, and Cryptococcus spp.) can use 2-ethoxymethyl-benzofuran-5-ol as a C2-diversification building block. Its LogP of 2.67 positions it between the unsubstituted parent (LogP 2.14) and more lipophilic 2-aryl or 2-benzyl analogs, enabling systematic exploration of the lipophilicity-activity relationship without introducing an additional H-bond donor . This compound fills a specific gap in the C2-substitution series that 2-methyl (LogP ~2.45) and 2-hydroxymethyl (LogP ~1.6) analogs do not occupy .

Regioselective Intermediate for C4/C6-Functionalized Benzofuran Library Synthesis

Synthetic chemistry groups requiring access to C4- or C6-substituted benzofuran-5-ols for library production can leverage the regioselective Friedel-Crafts acylation behavior of the 2-ethoxymethyl-substituted scaffold. The ethoxymethyl group directs electrophilic substitution to C4/C6, enabling the synthesis of substitution patterns that are sterically or electronically disfavored in 2-methyl or 2-unsubstituted benzofuran-5-ols . This specificity reduces the need for protecting-group strategies and improves step economy in parallel synthesis workflows .

Physicochemical Probe for Cellular Permeability Studies in the Benzofuran Chemotype

Researchers investigating the impact of C2-substitution on cellular permeability within the benzofuran-5-ol series can employ 2-ethoxymethyl-benzofuran-5-ol as a probe molecule. Its computed LogP (2.67) and tPSA (42.60 Ų) place it in a chemical space predicted to exhibit moderate Caco-2 permeability (Papp ~5–20 × 10⁻⁶ cm/s) with lower efflux ratio than the more polar 2-hydroxymethyl analog . This makes it a suitable reference compound for benchmarking the permeability-activity trade-off in antifungal or antibacterial SAR campaigns .

H-Bond Pharmacophore Element for Ether-Mediated Target Recognition

Structure-based design projects targeting enzymes or receptors with H-bond acceptor requirements near the ligand 2-position can exploit the ethoxymethyl ether oxygen as a tunable acceptor moiety. Unlike 2-hydroxymethyl analogs, the ethoxymethyl group provides H-bond acceptor capacity without introducing a competing donor, which may reduce aqueous solvation penalty and improve binding-site complementarity for hydrophobic pockets with a single H-bond acceptor requirement . This distinct donor/acceptor count profile (1 donor, 3 acceptors) differentiates the compound from both 2-methyl (1 donor, 2 acceptors) and 2-hydroxymethyl (2 donors, 3 acceptors) alternatives .

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